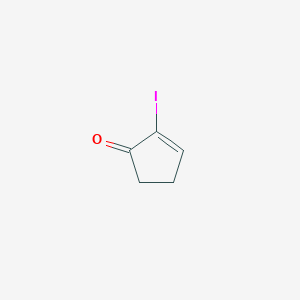

2-Iodocyclopent-2-en-1-one

Descripción general

Descripción

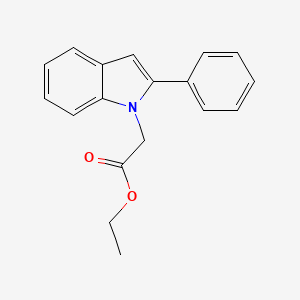

2-Iodocyclopent-2-en-1-one, commonly known as ICOP, is a cyclic organic compound with a molecular formula of C5H7IO. It is a colorless liquid with a sweet, pungent odor. ICOP is an important intermediate for the synthesis of various organic compounds and is used as an initiator for radical polymerization. It is also used in the synthesis of isoxazoline and isoxazole derivatives.

Aplicaciones Científicas De Investigación

Antiviral Compound Development

2-Iodocyclopent-2-en-1-one: has been studied as a precursor in the synthesis of antiviral compounds. Researchers have explored its use in creating heterosubstituted cyclopent-2-en-1-ones, which show potential in the strategic design of antiviral agents . These compounds have been tested against a variety of viruses, with some showing significant predictions for antiviral activity when bearing specific substituents .

Cancer Research

In the realm of oncology, 2-Iodocyclopent-2-en-1-one is being investigated for its utility in cancer treatment. It serves as a building block in the synthesis of molecules that may interfere with cancer cell proliferation and survival.

Inflammatory Diseases

This compound has also found applications in the development of treatments for inflammatory diseases. Its role in drug development is crucial, as it can be modified to create molecules that target inflammatory pathways.

Organic Synthesis

2-Iodocyclopent-2-en-1-one: is a valuable intermediate in organic synthesis. It is often employed in the preparation of nucleoside analogues, which are important in both therapeutic and research contexts .

Environmental Research

Industrial Applications

In industrial research, 2-Iodocyclopent-2-en-1-one can be utilized in the synthesis of various materials, including polymers and fine chemicals. Its versatility in chemical reactions makes it a compound of interest for developing new industrial processes.

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of cyclopent-2-en-1-one The targets of such derivatives are often dependent on the specific functional groups present in the molecule, which in this case is the iodine atom

Mode of Action

It is known that iodine-containing compounds often act as electrophiles, reacting with nucleophiles in biological systems . This can lead to various changes, such as the modification of proteins or nucleic acids, which can alter their function. The exact mode of action of 2-Iodocyclopent-2-en-1-one would depend on its specific targets and the nature of its interaction with these targets.

Biochemical Pathways

They may interfere with the function of proteins or nucleic acids, potentially disrupting cellular processes

Result of Action

They may modify proteins or nucleic acids, potentially altering their function and affecting cellular processes

Action Environment

The action, efficacy, and stability of 2-Iodocyclopent-2-en-1-one could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the iodine atom. Additionally, the presence of other reactive species could potentially influence the compound’s action

Propiedades

IUPAC Name |

2-iodocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSDFZITNOTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446438 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodocyclopent-2-en-1-one | |

CAS RN |

33948-35-5 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B1610149.png)